molecular formula C8H16ClNO B6215344 1-(aminomethyl)spiro[3.3]heptan-1-ol hydrochloride CAS No. 2728317-58-4

1-(aminomethyl)spiro[3.3]heptan-1-ol hydrochloride

Cat. No. B6215344
CAS RN: 2728317-58-4
M. Wt: 177.7
InChI Key:
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Description

1-(Aminomethyl)spiro[3.3]heptan-1-ol hydrochloride, also known as AMSH, is an organic compound that is widely used in laboratory experiments and research. It is an important building block in organic synthesis and has a wide range of applications in the fields of medicine, biochemistry, and pharmacology. AMSH is a highly versatile compound and can be used to prepare a variety of compounds with different functional groups. It is also used as a starting material for the synthesis of a variety of drugs, including anticonvulsants, antidepressants, and antihistamines.

Scientific Research Applications

1-(aminomethyl)spiro[3.3]heptan-1-ol hydrochloride has a wide range of applications in scientific research, particularly in the fields of biochemistry and pharmacology. It is used as a starting material for the synthesis of a variety of drugs, including anticonvulsants, antidepressants, and antihistamines. It is also used as a building block in organic synthesis and can be used to prepare a variety of compounds with different functional groups. Additionally, 1-(aminomethyl)spiro[3.3]heptan-1-ol hydrochloride is used in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and anti-cancer drugs.

Mechanism of Action

The mechanism of action of 1-(aminomethyl)spiro[3.3]heptan-1-ol hydrochloride is not fully understood. However, it is believed that the hydrochloride ion in the compound binds to the amine group, forming a cationic species that can interact with other molecules and affect their properties. This cationic species is believed to play a role in the synthesis of certain drugs and the modulation of their activity. Additionally, it is believed that the hydrochloride ion can also interact with other molecules in the body and affect their properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(aminomethyl)spiro[3.3]heptan-1-ol hydrochloride are not fully understood. However, it is believed that the hydrochloride ion in the compound can interact with other molecules in the body and affect their properties. Additionally, it is believed that 1-(aminomethyl)spiro[3.3]heptan-1-ol hydrochloride can affect the activity of certain enzymes and proteins, which may have an effect on the metabolism of certain drugs and the modulation of their activity.

Advantages and Limitations for Lab Experiments

The use of 1-(aminomethyl)spiro[3.3]heptan-1-ol hydrochloride in laboratory experiments has several advantages. It is a highly versatile compound and can be used to prepare a variety of compounds with different functional groups. Additionally, it is relatively inexpensive and easy to obtain. Furthermore, it is a stable compound and can be stored for long periods of time without degradation.
However, there are also some limitations to the use of 1-(aminomethyl)spiro[3.3]heptan-1-ol hydrochloride in laboratory experiments. It is a reactive compound and can react with other compounds, which may lead to the formation of unwanted by-products. Additionally, it is highly toxic and should be handled with caution.

Future Directions

There are a number of potential future directions for the use of 1-(aminomethyl)spiro[3.3]heptan-1-ol hydrochloride in laboratory experiments and research. One potential direction is the development of new synthetic methods for the synthesis of 1-(aminomethyl)spiro[3.3]heptan-1-ol hydrochloride and other related compounds. Additionally, further research could be conducted to explore the biochemical and physiological effects of 1-(aminomethyl)spiro[3.3]heptan-1-ol hydrochloride and to develop new drugs based on this compound. Additionally, further research could be conducted to explore the potential applications of 1-(aminomethyl)spiro[3.3]heptan-1-ol hydrochloride in the fields of medicine and pharmacology. Finally, further research could be conducted to explore the potential use of 1-(aminomethyl)spiro[3.3]heptan-1-ol hydrochloride in the synthesis of other compounds, such as polymers and nanomaterials.

Synthesis Methods

The synthesis of 1-(aminomethyl)spiro[3.3]heptan-1-ol hydrochloride can be achieved through several different methods. The most common method is the reaction of an aldehyde or ketone with an amine in the presence of a strong base. This reaction produces a 1-amino-1-methylspiro[3.3]heptane, which can then be further reacted with hydrochloric acid to form the desired 1-(aminomethyl)spiro[3.3]heptan-1-ol hydrochloride. Other methods of synthesis include the reaction of an amine with an acid chloride, or the reaction of an amine with an aldehyde or ketone in the presence of a strong acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(aminomethyl)spiro[3.3]heptan-1-ol hydrochloride involves the reaction of a spirocyclic ketone with formaldehyde and ammonia, followed by reduction and quaternization with hydrochloric acid.", "Starting Materials": [ "Spirocyclic ketone", "Formaldehyde", "Ammonia", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: React the spirocyclic ketone with formaldehyde and ammonia in the presence of a catalyst to form the corresponding imine.", "Step 2: Reduce the imine using sodium borohydride to form the amine.", "Step 3: Quaternize the amine with hydrochloric acid to form the hydrochloride salt of 1-(aminomethyl)spiro[3.3]heptan-1-ol." ] }

CAS RN

2728317-58-4

Molecular Formula

C8H16ClNO

Molecular Weight

177.7

Purity

95

Origin of Product

United States

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